molecular formula C17H12O5 B1221294 Aristolic acid CAS No. 35142-05-3

Aristolic acid

Cat. No. B1221294
CAS RN: 35142-05-3
M. Wt: 296.27 g/mol
InChI Key: WNMKOPJJPJHXJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aristolochic acids (AAs) are a family of carcinogenic, mutagenic, and nephrotoxic phytochemicals commonly found in the flowering plant family Aristolochiaceae . Aristolochic acid I (AAI) is the most abundant one . The family Aristolochiaceae includes the genera Aristolochia and Asarum, which are commonly used in Chinese herbal medicine .


Synthesis Analysis

A versatile approach to the synthesis of the AAs and their major metabolites was devised based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor .


Molecular Structure Analysis

Aristolochic acid I (AAI) and aristolochic acid II (AAII), both nitrophenanthrene carboxylic acids, are genotoxic mutagens forming DNA adducts after metabolic activation through simple reduction of the nitro group .


Chemical Reactions Analysis

The chemical structures of AAs are considered as critical determinants of their toxic effects . According to the current knowledge, AAI is solely responsible for nephrotoxicity and has more cytotoxicity than AAII .


Physical And Chemical Properties Analysis

Aristolochic acid has a chemical formula of C17H11NO7 . It appears as a yellow powder . It has a melting point of 260 to 265 °C and is slightly soluble in water .

Safety And Hazards

Exposure to aristolochic acids is a significant risk factor for severe nephropathy and urologic, hepatobiliary, and potentially other cancers . The FDA has issued warnings regarding consumption of AA-containing supplements .

properties

CAS RN

35142-05-3

Product Name

Aristolic acid

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

8-methoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid

InChI

InChI=1S/C17H12O5/c1-20-13-4-2-3-10-9(13)5-6-11-12(17(18)19)7-14-16(15(10)11)22-8-21-14/h2-7H,8H2,1H3,(H,18,19)

InChI Key

WNMKOPJJPJHXJX-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4

Canonical SMILES

COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4

synonyms

aristolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Aristolic acid
Reactant of Route 2
Reactant of Route 2
Aristolic acid
Reactant of Route 3
Aristolic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Aristolic acid
Reactant of Route 5
Aristolic acid
Reactant of Route 6
Reactant of Route 6
Aristolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.